
4-(5-Nitropent-4-en-2-yl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Nitropent-4-en-2-yl)-1,1’-biphenyl is a specialized chemical compound with a unique molecular structure. This compound is characterized by the presence of a nitro group attached to a pentenyl chain, which is further connected to a biphenyl moiety. The compound’s distinct structure makes it a valuable asset in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Nitropent-4-en-2-yl)-1,1’-biphenyl typically involves a multi-step process. One common method includes the nitration of a pentenyl precursor, followed by coupling with a biphenyl derivative. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective nitration of the pentenyl chain.
Industrial Production Methods
In an industrial setting, the production of 4-(5-Nitropent-4-en-2-yl)-1,1’-biphenyl may involve large-scale nitration reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Nitropent-4-en-2-yl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Conversion to amine derivatives.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
4-(5-Nitropent-4-en-2-yl)-1,1’-biphenyl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(5-Nitropent-4-en-2-yl)-1,1’-biphenyl involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo biotransformation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, depending on the specific molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(5-Nitropent-4-en-2-yl)benzene: Shares a similar pentenyl chain with a nitro group but lacks the biphenyl moiety.
4-nitro-2-pent-4-ynoxyaniline: Contains a nitro group and a pentynyl chain but differs in the presence of an aniline group.
(5-Nitropent-4-en-2-yl)cyclopropane: Features a cyclopropane ring instead of a biphenyl moiety.
Uniqueness
4-(5-Nitropent-4-en-2-yl)-1,1’-biphenyl is unique due to its combination of a nitro-substituted pentenyl chain and a biphenyl structure. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
915312-43-5 |
|---|---|
Fórmula molecular |
C17H17NO2 |
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
1-(5-nitropent-4-en-2-yl)-4-phenylbenzene |
InChI |
InChI=1S/C17H17NO2/c1-14(6-5-13-18(19)20)15-9-11-17(12-10-15)16-7-3-2-4-8-16/h2-5,7-14H,6H2,1H3 |
Clave InChI |
FUQSUYWWJWYGTD-UHFFFAOYSA-N |
SMILES canónico |
CC(CC=C[N+](=O)[O-])C1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


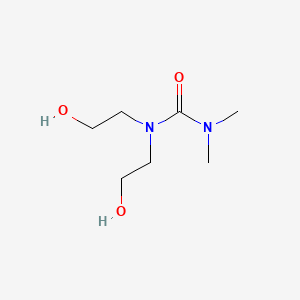
![1-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol](/img/structure/B14189367.png)
![1,1'-Sulfonylbis{3-ethenyl-4-[(propan-2-yl)oxy]benzene}](/img/structure/B14189373.png)
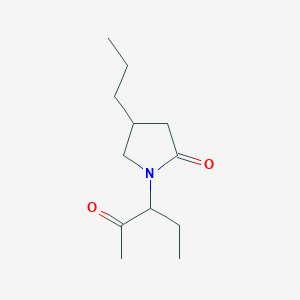

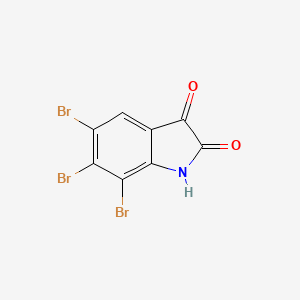
![2-Methoxy-1-[(3-methylbut-2-en-1-yl)oxy]-4-(prop-1-en-1-yl)benzene](/img/structure/B14189405.png)
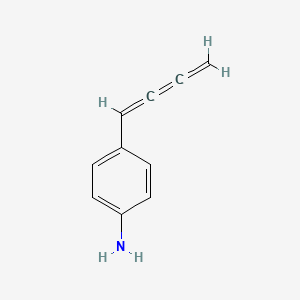
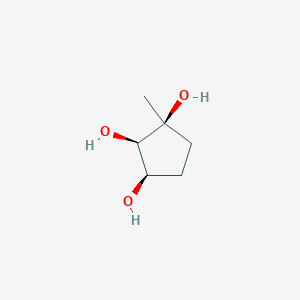
![Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) octanedioate](/img/structure/B14189429.png)

![[3-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14189442.png)


